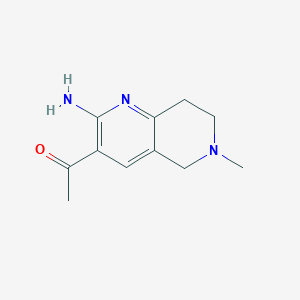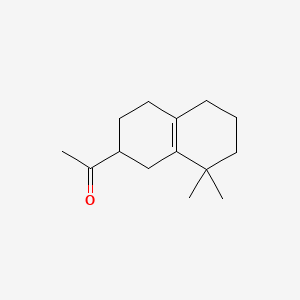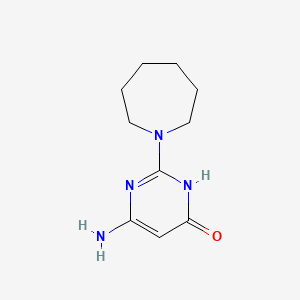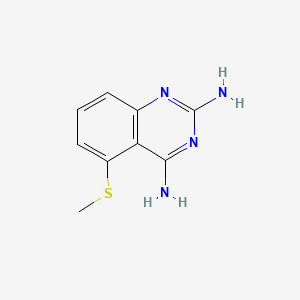
3-(Hex-1-YN-1-YL)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hex-1-YN-1-YL)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives has been extensively studied. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .
Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as starting materials. Cyclization under acidic conditions leads to the formation of isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline often involves the extraction from coal tar, where it is found in small quantities. The extracted isoquinoline can then be purified and used as a precursor for various chemical syntheses .
Chemical Reactions Analysis
Types of Reactions
3-(Hex-1-YN-1-YL)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction .
Major Products
The major products formed from these reactions include N-oxide, pyridine-3,4-dicarboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline .
Scientific Research Applications
3-(Hex-1-YN-1-YL)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hex-1-YN-1-YL)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act on the nervous system, exhibiting effects such as analgesia and sedation. They interact with neurotransmitter receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Hex-1-YN-1-YL)isoquinoline include quinoline, pyridine, and other isoquinoline derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the isoquinoline core with a hex-1-yn-1-yl substituent. This structural modification can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
70437-13-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-11-13-8-6-7-9-14(13)12-16-15/h6-9,11-12H,2-4H2,1H3 |
InChI Key |
UAQFEFHDCUNIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)




